Technical Whitepaper: 3-Methoxy-3-methylbutan-1-amine Hydrochloride
Technical Whitepaper: 3-Methoxy-3-methylbutan-1-amine Hydrochloride
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Methoxy-3-methylbutan-1-amine hydrochloride (CAS 1454690-49-3).
CAS: 1454690-49-3 Formula: C₆H₁₅NO · HCl Molecular Weight: 153.65 g/mol Synonyms: 3-Methoxy-3-methylbutylamine HCl; MMB-Amine HCl
Executive Summary
3-Methoxy-3-methylbutan-1-amine hydrochloride is a specialized aliphatic amine building block used primarily in the synthesis of small molecule kinase inhibitors (e.g., Raf inhibitors) and other pharmaceutical agents. It serves as a strategic structural motif in medicinal chemistry, offering a metabolically stable and physicochemically superior alternative to the traditional isoamyl (isopentyl) group.
By replacing the methine (CH) of an isoamyl group with a quaternary carbon containing a methoxy substituent, this building block blocks oxidative metabolism (CYP450) at the
Chemical Identity & Properties
Structural Analysis
The molecule consists of a primary amine tethered to a tertiary ether via an ethyl linker.
-
Primary Amine (
): The reactive handle for amide coupling, reductive amination, or nucleophilic substitution. -
Quaternary Center (C3): The gem-dimethyl and methoxy substitution at C3 creates a steric bulk that prevents metabolic oxidation.
-
Ether Oxygen: Acts as a hydrogen bond acceptor, improving the solubility profile compared to an alkyl chain.
Physicochemical Data
| Property | Value | Note |
| Appearance | White to off-white solid | Hygroscopic crystalline powder |
| Solubility | High in Water, MeOH, DMSO | Ether oxygen facilitates solvation |
| Melting Point | >150 °C (dec.) | Typical for amine hydrochlorides |
| pKa (Conj.[1] Acid) | ~10.5 | Typical for primary aliphatic amines |
| LogP (Free Base) | ~0.6 | Significantly lower than Isoamylamine (~1.4) |
Synthesis & Manufacturing
Two primary routes exist for the synthesis of CAS 1454690-49-3. Route A is preferred for industrial scale-up due to higher yields and avoidance of azide chemistry, while Route B is a standard laboratory approach starting from the commercial solvent 3-methoxy-3-methyl-1-butanol (MMB).
Route A: The Dibenzylamine "Metabolic Block" Strategy (Patent Route)
This method, described in patents for Raf kinase inhibitors, builds the ether moiety after protecting the nitrogen, ensuring no over-alkylation occurs.
-
Ring Opening: Reaction of N,N-dibenzylamine with 1,2-epoxy-2-methylpropane (isobutylene oxide) yields the amino-alcohol: 4-(dibenzylamino)-2-methylbutan-2-ol.
-
O-Methylation: The tertiary alcohol is deprotonated (e.g., with KH or NaH) and methylated with MeI to form N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine.
-
Deprotection: Hydrogenolysis using Pd(OH)₂/C (Pearlman's Catalyst) in methanol/HCl removes the benzyl groups, yielding the target hydrochloride salt.
Route B: The MMB Activation Strategy (Lab Scale)
Starting from commercially available 3-methoxy-3-methyl-1-butanol (MMB) :
-
Activation: The primary alcohol is converted to a mesylate (MsCl, Et₃N) or tosylate.
-
Substitution: Displacement with Sodium Azide (NaN₃) in DMF yields the corresponding azide.
-
Reduction: Staudinger reduction (
) or catalytic hydrogenation ( ) affords the free amine, which is precipitated as the HCl salt.
Synthesis Workflow Diagram
Caption: Comparison of Industrial (Route A, bottom) and Laboratory (Route B, top) synthesis pathways.
Applications in Drug Discovery
This amine is not merely a linker; it is a functional pharmacophore .
Metabolic Stability (The "Metabolic Block")
In standard alkyl chains (e.g., isoamyl), the tertiary carbon is a "soft spot" for CYP450-mediated hydroxylation. By using 3-methoxy-3-methylbutan-1-amine, the tertiary hydrogen is replaced by a methoxy group.
-
Mechanism: The quaternary carbon cannot be oxidized to a ketone or alcohol without breaking the carbon skeleton, significantly extending the metabolic half-life (
) of the drug.
Physicochemical Modulation[3]
-
LogP Reduction: The ether oxygen lowers the partition coefficient compared to a pure hydrocarbon chain, reducing non-specific binding and improving oral bioavailability.
-
Solubility: The methoxy group acts as a weak hydrogen bond acceptor, enhancing aqueous solubility in the gut lumen.
Case Study: Raf Kinase Inhibitors
Patents (e.g., WO2013134252) demonstrate the use of this amine in developing inhibitors for B-Raf V600E mutated melanomas. The amine tail fits into the solvent-exposed region of the kinase ATP-binding pocket, where the methoxy group interacts with water networks, stabilizing the inhibitor-enzyme complex.
Experimental Protocols
Protocol: General Amide Coupling
Use this protocol to attach CAS 1454690-49-3 to a carboxylic acid core.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
3-Methoxy-3-methylbutan-1-amine HCl (1.2 equiv)
-
HATU (1.2 equiv) or EDC/HOBt
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.2 mmol) and stir for 10 minutes to activate the acid.
-
Add 3-Methoxy-3-methylbutan-1-amine HCl (1.2 mmol) in one portion.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol: Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at RT or 4°C.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizers.
-
Safety: Irritant to eyes and skin.[2] Wear standard PPE (gloves, goggles).[2]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision-making process for selecting this building block over standard alkyl amines.
Caption: SAR decision tree highlighting the advantages of the 3-methoxy-3-methylbutyl motif.
References
-
Kuraray Co., Ltd. (2002). MMB (3-Methoxy-3-methyl-1-butanol) Technical Data Sheet. Retrieved from
-
Ren, P., et al. (2013). 2-Amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors. WO Patent 2013134252A1. World Intellectual Property Organization. Retrieved from
-
Common Organic Chemistry. (2013). Synthesis of 3-methoxy-3-methylbutan-1-amine hydrochloride. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 3-Methoxy-3-methylbutan-1-amine hydrochloride.[4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Methoxy-3-methylbutan-1-amine hydrochloride.[4] Retrieved from
Sources
- 1. WO2013134252A1 - 2-amino, 6 - phenyl substituted pyrido [2, 3 - d] pyrimidine derivatives useful as raf kinase inhibitors - Google Patents [patents.google.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 3-Methoxy-3-methylbutyl acetate | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN110437153A - ä¹åèçæ ¸å¿èç½åæè°èå - Google Patents [patents.google.com]
